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Compound of Interest

Compound Name: 10-Hydroxymorphine

Cat. No.: B1240346 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of 10-Hydroxymorphine

Introduction

10-Hydroxymorphine is an oxygenated derivative of morphine, often identified as an impurity

in morphine synthesis and pharmaceutical formulations.[1][2] Structurally, it is characterized by

a hydroxyl group at the C-10 position of the morphinan ring system. As a close analog of

morphine, its pharmacological activity is primarily mediated through interaction with opioid

receptors.[3] This technical guide provides a detailed overview of the fundamental chemical

properties, experimental protocols for synthesis and analysis, and the key signaling pathways

associated with 10-Hydroxymorphine, tailored for researchers, scientists, and professionals in

drug development.

Core Chemical and Physical Properties
The physicochemical properties of 10-Hydroxymorphine are crucial for its handling,

formulation, and analysis. While extensive experimental data for this specific compound is not

widely published, a combination of computed data and information from closely related analogs

provides a solid foundation. Key identifiers and properties are summarized below.
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Property Value Source

IUPAC Name

(4S,4aR,7S,7aR,12bS,13S)-3-

methyl-2,4,4a,7,7a,13-

hexahydro-1H-4,12-

methanobenzofuro[3,2-

e]isoquinoline-7,9,13-triol

[4]

Synonyms

10-alpha-Hydroxymorphine,

10α-Hydroxymorphine, (10S)-

hydroxymorphine

[4]

CAS Number 131563-73-0 [4]

Molecular Formula C₁₇H₁₉NO₄ [4][5]

Molecular Weight 301.34 g/mol [4][5]

pKa (Tertiary Amine)
~8.1 (Estimated based on

Morphine)
[6][7]

XLogP3 (Computed) -0.4 [4]

Melting Point Data not available

Boiling Point Data not available

Solubility
Slightly soluble in DMSO and

Methanol (with heating)
[8]

Appearance
Commercially available as a

solution in methanol
[9]

Storage Freeze (-20°C) [2][8]

Experimental Protocols
Detailed experimental procedures are essential for the synthesis and analysis of 10-
Hydroxymorphine in a research setting. The following protocols are representative

methodologies based on established chemical transformations and analytical techniques for

morphine and its derivatives.
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Synthesis Protocol: Chromic Acid Oxidation of Codeine
10-Hydroxymorphine can be synthesized from morphine precursors. A common route

involves the oxidation of codeine to 10-Hydroxycodeine, followed by O-demethylation. This

protocol is based on the well-documented "cold chromic acid oxidation" method.[10]

Step 1: Oxidation of Codeine to 10-Hydroxycodeine

Dissolution: Dissolve Codeine (1.0 eq) in a solution of dilute sulfuric acid at a temperature

maintained between 0-5°C using an ice bath.

Preparation of Oxidant: Separately, prepare the chromic acid reagent by dissolving

chromium trioxide (CrO₃) in distilled water, followed by the slow addition of concentrated

sulfuric acid while cooling.

Oxidation Reaction: Add the chromic acid solution dropwise to the stirred codeine solution.

The temperature of the reaction mixture must be strictly maintained below 5°C to prevent

over-oxidation and side-product formation.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material (codeine) is consumed.

Quenching: Quench the reaction by the careful addition of a reducing agent, such as sodium

bisulfite or isopropyl alcohol, until the orange color of Cr(VI) is no longer present.

Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., ammonium

hydroxide) to precipitate the crude product. Extract the aqueous layer multiple times with an

organic solvent mixture, such as chloroform/isopropanol.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the resulting crude 10-Hydroxycodeine using

column chromatography.

Step 2: O-Demethylation to 10-Hydroxymorphine

Reaction Setup: Dissolve the purified 10-Hydroxycodeine (1.0 eq) in a suitable dry solvent

(e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Demethylation: Cool the solution to 0°C and add a demethylating agent, such as boron

tribromide (BBr₃), dropwise.

Reaction & Quenching: Allow the reaction to proceed to completion as monitored by TLC.

Carefully quench the reaction by the slow addition of methanol, followed by water.

Workup & Purification: Neutralize the mixture and extract the product as described in Step 1.

Purify the final 10-Hydroxymorphine product via column chromatography or preparative

HPLC.

Synthesis Workflow for 10-Hydroxymorphine
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Synthesis Workflow for 10-Hydroxymorphine

Analytical Protocol: HPLC-UV Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV

detection for the quantification of 10-Hydroxymorphine, adapted from established methods for

analyzing morphine and its impurities.[11][12][13]

Instrumentation:

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-

Array Detector (DAD).

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: 10 mM Ammonium Acetate or Potassium Phosphate buffer, pH adjusted

to 4.0.

Mobile Phase B: Acetonitrile or Methanol.

Gradient Elution: A typical gradient might start at 5% B, increasing to 40% B over 15

minutes, followed by a wash and re-equilibration step.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 285 nm (characteristic for the morphine chromophore).[14]

Injection Volume: 10 µL.

Sample Preparation (from Plasma):

Spiking: Spike 0.5 mL of plasma with an internal standard.

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to

isolate the analyte from the biological matrix. For LLE, add 0.5 mL of a basic buffer (e.g.,

borate buffer pH 9) and extract with 6 mL of a chloroform:isopropanol (9:1 v/v) mixture.

Evaporation & Reconstitution: Vortex and centrifuge the mixture. Transfer the organic layer

to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the

residue in a known volume of the mobile phase.

Calibration and Quantification:

Prepare a series of calibration standards by spiking blank matrix with known

concentrations of 10-Hydroxymorphine.

Process the standards and samples using the described extraction procedure.

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard)

against concentration. Determine the concentration of unknown samples from this curve.
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HPLC-UV Analysis Workflow
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Signaling Pathways
As a derivative of morphine with confirmed opioid activity, 10-Hydroxymorphine is presumed

to exert its effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor

(GPCR).[3] The downstream signaling cascade is complex, involving two principal pathways:

the canonical G-protein pathway responsible for analgesia and the β-arrestin pathway, which

mediates receptor desensitization and contributes to side effects.

G-Protein Mediated Signaling Pathway
This pathway is the primary mechanism for opioid-induced analgesia.

Receptor Activation: 10-Hydroxymorphine binds to the extracellular domain of the MOR.

G-Protein Coupling: This binding induces a conformational change in the receptor, promoting

the coupling of an intracellular inhibitory G-protein (Gi/o).

GDP-GTP Exchange: The Gαi subunit releases Guanosine Diphosphate (GDP) and binds

Guanosine Triphosphate (GTP), causing the Gαi-GTP and Gβγ subunits to dissociate from

each other and the receptor.

Downstream Effectors:

Gαi-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A

(PKA).

Gβγ: Modulates ion channels by activating G-protein-gated inwardly rectifying potassium

(GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits

N-type voltage-gated calcium channels, reducing neurotransmitter release from

presynaptic terminals.

Analgesic Effect: The combined effect of neuronal hyperpolarization and reduced

neurotransmitter release (e.g., substance P, glutamate) dampens the transmission of pain

signals, resulting in analgesia.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1240346?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1963495/
https://www.benchchem.com/product/b1240346?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


μ-Opioid Receptor: G-Protein Signaling Pathway
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μ-Opioid Receptor: G-Protein Signaling Pathway

β-Arrestin Mediated Signaling Pathway
This pathway is critical for receptor regulation and is implicated in tolerance and certain side

effects.

Receptor Phosphorylation: Upon prolonged or intense agonist binding, G-protein-coupled

receptor kinases (GRKs) are recruited to the MOR and phosphorylate serine and threonine

residues on its intracellular tail.
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β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin

proteins (primarily β-arrestin 2).

Receptor Desensitization: The binding of β-arrestin sterically hinders the G-protein from

coupling to the receptor, effectively uncoupling it from the canonical signaling pathway and

leading to acute desensitization.

Receptor Internalization: β-arrestin acts as an adaptor protein, linking the receptor to

components of the endocytic machinery, such as clathrin and AP-2. This initiates the

internalization of the receptor into endosomes.

Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled

back to the cell surface (resensitization) or targeted for lysosomal degradation

(downregulation). This β-arrestin-mediated process is a key mechanism underlying the

development of opioid tolerance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Computational design and molecular modeling of morphine derivatives for preferential
binding in inflamed tissue - PMC [pmc.ncbi.nlm.nih.gov]

2. 10-Hydroxymorphine | Certified Solutions Standards | Certified Reference Materials -
Cerilliant [cerilliant.com]

3. Morphine impurity with opioid activity is identified as 10 alpha-hydroxymorphine - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. 10 alpha-Hydroxymorphine | C17H19NO4 | CID 5486939 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. GSRS [precision.fda.gov]

6. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation
constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

7. elearning.unito.it [elearning.unito.it]

8. usbio.net [usbio.net]

9. 10-hydroxymorphine | 131563-73-0 [chemicalbook.com]

10. pubs.acs.org [pubs.acs.org]

11. ptfarm.pl [ptfarm.pl]

12. researchgate.net [researchgate.net]

13. HPLC-UV determination of morphine in human plasma and its application to the clinical
study - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [10-Hydroxymorphine basic chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240346#10-hydroxymorphine-basic-chemical-
properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1240346?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10116396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10116396/
https://www.cerilliant.com/products/catalog/items/details?itemNo=74e31e2c-ff8c-4000-b813-0fa41ba9bc96
https://www.cerilliant.com/products/catalog/items/details?itemNo=74e31e2c-ff8c-4000-b813-0fa41ba9bc96
https://pubmed.ncbi.nlm.nih.gov/1963495/
https://pubmed.ncbi.nlm.nih.gov/1963495/
https://pubchem.ncbi.nlm.nih.gov/compound/10-alpha-Hydroxymorphine
https://pubchem.ncbi.nlm.nih.gov/compound/10-alpha-Hydroxymorphine
https://precision.fda.gov/ginas/app/ui/substances/d7ac14aa-aa03-48cb-958c-555090570ad0
https://pubmed.ncbi.nlm.nih.gov/2569731/
https://pubmed.ncbi.nlm.nih.gov/2569731/
https://elearning.unito.it/scienzedellanatura/pluginfile.php/8801/mod_page/content/6/morphine.pdf
https://www.usbio.net/biochemicals/411729/10Hydroxymorphine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21348842.htm
https://pubs.acs.org/doi/pdf/10.1021/ja01636a019
https://ptfarm.pl/pub/File/acta_pol_2011/4.2011/473-479.pdf
https://www.researchgate.net/figure/UV-chromatogram-of-morphine-and-its-known-impurities_fig2_321968135
https://pubmed.ncbi.nlm.nih.gov/21796929/
https://pubmed.ncbi.nlm.nih.gov/21796929/
https://pubchem.ncbi.nlm.nih.gov/compound/Morphine
https://www.benchchem.com/product/b1240346#10-hydroxymorphine-basic-chemical-properties
https://www.benchchem.com/product/b1240346#10-hydroxymorphine-basic-chemical-properties
https://www.benchchem.com/product/b1240346#10-hydroxymorphine-basic-chemical-properties
https://www.benchchem.com/product/b1240346#10-hydroxymorphine-basic-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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